3,4-Bis(trifluoromethyl)benzaldehyde
Description
3,4-Bis(trifluoromethyl)benzaldehyde is a benzaldehyde derivative featuring two trifluoromethyl (-CF₃) groups at the 3 and 4 positions of the aromatic ring. The -CF₃ groups are strong electron-withdrawing groups (EWGs), which significantly alter the compound’s electronic properties, solubility, and reactivity compared to unsubstituted benzaldehyde. This compound is of interest in organic synthesis, pharmaceuticals, and materials science due to its ability to enhance lipophilicity and modulate electronic effects in target molecules.
Properties
Molecular Formula |
C9H4F6O |
|---|---|
Molecular Weight |
242.12 g/mol |
IUPAC Name |
3,4-bis(trifluoromethyl)benzaldehyde |
InChI |
InChI=1S/C9H4F6O/c10-8(11,12)6-2-1-5(4-16)3-7(6)9(13,14)15/h1-4H |
InChI Key |
RCJACENJUMMQHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C=O)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Friedel-Crafts acylation, where benzaldehyde is reacted with trifluoromethylating agents under the influence of a Lewis acid catalyst . Another approach involves the direct trifluoromethylation of benzaldehyde derivatives using reagents like sodium trifluoromethanesulfinate .
Industrial Production Methods: Industrial production of 3,4-Bis(trifluoromethyl)benzaldehyde often employs continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high selectivity and minimize by-products. The use of advanced catalysts and purification techniques further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 3,4-Bis(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like sodium hydrosulfite and catalytic amounts of triphenylphosphine are used for substitution reactions.
Major Products:
Oxidation: 3,4-Bis(trifluoromethyl)benzoic acid.
Reduction: 3,4-Bis(trifluoromethyl)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
3,4-Bis(trifluoromethyl)benzaldehyde is utilized in a wide range of scientific research applications:
Biology: The compound is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3,4-Bis(trifluoromethyl)benzaldehyde involves its interaction with various molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate biological membranes. This property makes it an effective probe in biochemical assays and a valuable intermediate in drug synthesis . The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, modulating their activity .
Comparison with Similar Compounds
3,5-Bis(trifluoromethyl)benzaldehyde
- Structure : -CF₃ groups at 3 and 5 positions.
- Electronic Effects : Meta-substituted EWGs create a symmetrical electron-deficient aromatic ring.
- Reactivity: The meta-substitution pattern reduces steric hindrance compared to ortho-substituted analogs, facilitating electrophilic substitution reactions. In bis(indolyl)methane synthesis, electron-deficient aldehydes like 4-(trifluoromethyl)benzaldehyde (mono-substituted) exhibit rapid reactivity, suggesting that bis-substituted analogs may similarly participate in acid-catalyzed condensations .
- Physical Properties : Molecular weight 242.12 g/mol; stored under argon due to sensitivity to moisture and oxidation .
2,4-Bis(trifluoromethyl)benzaldehyde
- Structure : -CF₃ groups at 2 and 4 positions.
- Electronic Effects : Ortho and para EWGs create a highly electron-deficient system with significant steric hindrance at the ortho position.
- Reactivity : Steric effects may slow reaction kinetics in nucleophilic additions or condensations. For example, ortho-substituted aldehydes often require longer reaction times compared to para-substituted analogs in Friedel-Crafts alkylations .
4-(Trifluoromethyl)benzaldehyde
- Structure : Single -CF₃ group at the para position.
- Electronic Effects : Strong EWG reduces electron density at the aldehyde group, increasing electrophilicity.
- Reactivity : In bis(indolyl)methane synthesis, 4-(trifluoromethyl)benzaldehyde achieves high yields (Table 3, entry 11, ), comparable to electron-rich aldehydes like 3,4-dimethoxybenzaldehyde. This contradicts typical EWG behavior, suggesting the reaction mechanism may involve stabilization of intermediates through polar effects .
3,4-Dihydroxybenzaldehyde
- Structure : Two hydroxyl (-OH) groups at 3 and 4 positions.
- Electronic Effects : Electron-donating -OH groups increase electron density at the aldehyde, enhancing nucleophilic reactivity.
- Applications : Used in natural product synthesis (e.g., wedelolactone) and as a precursor for antioxidant compounds .
3,4,5-Trimethoxybenzaldehyde
- Structure : Three methoxy (-OCH₃) groups at 3, 4, and 5 positions.
- Electronic Effects : Methoxy groups are electron-donating, increasing solubility in polar solvents.
- Physical Properties : Melting point 76–78°C, boiling point 215–217°C; higher crystallinity compared to trifluoromethyl analogs .
Comparative Data Table
Notes and Discrepancies
- The classification of 4-(trifluoromethyl)benzaldehyde as "electron-rich" in conflicts with conventional EWG behavior. This anomaly warrants further mechanistic investigation .
- Direct physical data (e.g., melting point, solubility) for this compound are absent in the evidence; extrapolations are based on structural analogs.
Biological Activity
3,4-Bis(trifluoromethyl)benzaldehyde is a compound characterized by the presence of two trifluoromethyl groups attached to a benzaldehyde structure. The trifluoromethyl group is known for its strong electron-withdrawing properties, which can significantly influence the biological activity of organic compounds. This article explores the biological activities associated with this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
The chemical structure of this compound is represented as follows:
This compound exhibits enhanced lipophilicity due to the presence of trifluoromethyl groups, which can improve membrane permeability and biological interactions.
Antimicrobial Activity
Research indicates that compounds containing trifluoromethyl groups exhibit significant antimicrobial properties. A study focused on various derivatives including this compound showed promising results against a range of bacteria and fungi. The introduction of trifluoromethyl groups was found to enhance the potency of these compounds compared to their non-fluorinated analogs .
Inhibition of Prolyl Oligopeptidase (POP)
Recent studies have explored the role of this compound derivatives in inhibiting prolyl oligopeptidase (POP), an enzyme implicated in several neurological disorders. In vitro evaluations demonstrated that thiosemicarbazone derivatives synthesized from this compound exhibited IC50 values ranging from 10.14 to 41.73 μM against POP, indicating notable inhibitory activity . The most active derivative showed competitive inhibition with a Ki value of 13.66 μM.
Anti-inflammatory Effects
The anti-inflammatory potential of trifluoromethyl-substituted compounds has been documented in various studies. For instance, compounds derived from this compound were shown to inhibit the activation of NF-κB signaling pathways, which are critical in inflammatory responses. This inhibition was linked to reduced expression levels of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage models .
Case Study 1: POP Inhibition
A detailed investigation into the inhibitory effects of thiosemicarbazones derived from this compound revealed that these compounds not only inhibited POP but also showed selective binding affinity through molecular docking studies. This suggests a potential therapeutic application in treating central nervous system disorders like Alzheimer's disease and schizophrenia .
Case Study 2: Antimicrobial Efficacy
In another study examining the antimicrobial efficacy of trifluoromethyl-substituted benzaldehydes, it was found that derivatives exhibited significant activity against Methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values indicated that these compounds could serve as effective agents against resistant bacterial strains .
Research Findings Summary
Q & A
Q. Key parameters :
- Catalyst selection : Heterogeneous catalysts (e.g., PtNi@SWCNT) enhance efficiency and reduce side products .
- Solvent polarity : Absolute ethanol minimizes side reactions during reflux .
- Temperature control : Optimal reflux temperatures (e.g., 80–100°C) balance reaction rate and decomposition risks.
Q. Table 1: Comparison of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Conditions | Reference |
|---|---|---|---|---|
| Catalytic oxidation | >99 | >97 | O₂, PtNi@SWCNT, 25°C | |
| Condensation reflux | 70–85 | 95 | Ethanol, glacial acetic acid |
(Basic) Which analytical techniques are most reliable for characterizing the purity and structural integrity of this compound?
Answer:
- Quantitative NMR (¹H, ¹⁹F) : Resolves trifluoromethyl group environments and confirms substitution patterns (e.g., 3,4- vs. 3,5-isomers) .
- Gas Chromatography (GC) : Validates purity (>95% via GC with flame ionization detection) .
- High-Performance Liquid Chromatography (HPLC) : Detects trace impurities (<3%) using C18 columns and acetonitrile/water mobile phases .
Q. Critical parameters :
- NMR solvent : Deuterated chloroform (CDCl₃) is ideal for resolving aldehyde proton signals (~10 ppm).
- GC column selection : Polar columns (e.g., DB-WAX) improve separation of fluorinated analogs .
(Advanced) How can conflicting data regarding the reactivity of this compound in nucleophilic addition reactions be systematically resolved?
Answer:
Discrepancies often arise from:
- Electronic effects : The electron-withdrawing trifluoromethyl groups reduce aldehyde electrophilicity, slowing nucleophilic attack. Kinetic studies using in situ IR or stopped-flow techniques can quantify reactivity .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of reagents like Grignard compounds, while nonpolar solvents favor side reactions.
Q. Resolution strategy :
Design of Experiments (DoE) : Vary solvent, temperature, and catalyst loadings to map reaction landscapes.
Computational modeling : DFT calculations predict transition-state energies and regioselectivity trends .
(Advanced) What strategies are effective in mitigating side reactions during the derivatization of this compound into pharmaceutical intermediates?
Answer:
- Inert atmosphere : Use argon/nitrogen to prevent oxidation of aldehyde to carboxylic acid .
- Protecting groups : Temporarily mask the aldehyde with acetals or imines during multi-step syntheses .
- Low-temperature kinetics : Conduct reactions at –20°C to suppress aldol condensation byproducts .
Case study : Derivatization into amidine hydrochlorides (e.g., 3,5-bis(trifluoromethyl)benzamidine hydrochloride) requires strict anhydrous conditions and stoichiometric control to avoid polymerization .
(Advanced) In what ways does the electronic influence of trifluoromethyl groups impact the regioselectivity of this compound in multicomponent reactions?
Answer:
The meta-directing nature of trifluoromethyl groups alters electrophilic substitution patterns:
- Friedel-Crafts alkylation : Reactivity shifts to the less hindered para-position relative to the aldehyde .
- Wittig reactions : Electron-deficient aldehydes favor β-hydride elimination, producing α,β-unsaturated ketones with high stereoselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
